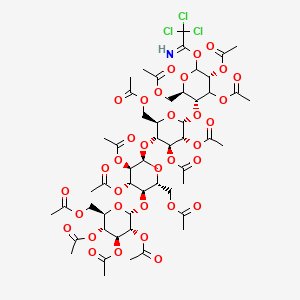
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate is a complex organic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is a derivative of maltotetraose, a maltooligosaccharide, and is characterized by the presence of trichloroethanimidate and tridecaacetate groups. This compound is notable for its applications in research and diagnostic purposes, as well as its potential use in nutrients and healthcare.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate typically involves multiple steps, starting with the preparation of maltotetraose. The maltotetraose is then subjected to a series of chemical reactions to introduce the trichloroethanimidate and tridecaacetate groups. These reactions often require specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Industrial production may also involve the use of advanced techniques such as chromatography and crystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The trichloroethanimidate group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful for studying enzyme activity and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Maltotetraose: A maltooligosaccharide used in research and diagnostics.
Maltotetraose Deuterated: A deuterated form of maltotetraose used for specific research applications.
Uniqueness
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate is unique due to the presence of the trichloroethanimidate and tridecaacetate groups, which confer specific chemical properties and reactivity. These modifications make it a valuable intermediate for synthesizing other compounds and studying carbohydrate-related processes.
Properties
Molecular Formula |
C52H68Cl3NO34 |
|---|---|
Molecular Weight |
1357.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,5R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H68Cl3NO34/c1-18(57)70-14-31-35(74-22(5)61)39(75-23(6)62)43(79-27(10)66)47(83-31)87-36-32(15-71-19(2)58)84-48(44(80-28(11)67)40(36)76-24(7)63)88-37-33(16-72-20(3)59)85-49(45(81-29(12)68)41(37)77-25(8)64)89-38-34(17-73-21(4)60)86-50(90-51(56)52(53,54)55)46(82-30(13)69)42(38)78-26(9)65/h31-50,56H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39+,40+,41+,42?,43-,44-,45-,46-,47-,48-,49-,50?/m1/s1 |
InChI Key |
YTLRCGJFGXLQKT-LKONUMFOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


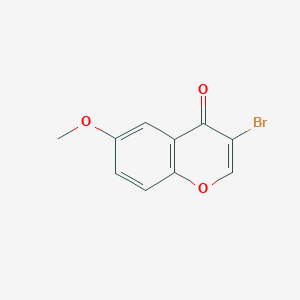
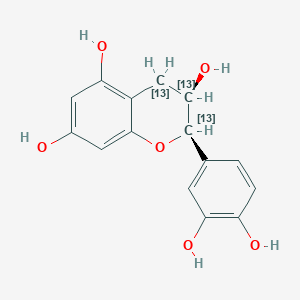
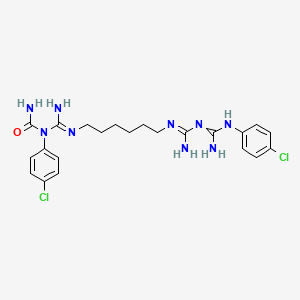

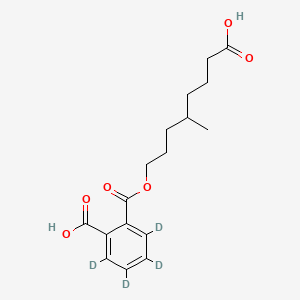

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
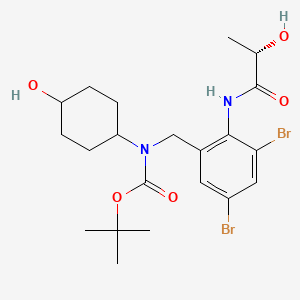
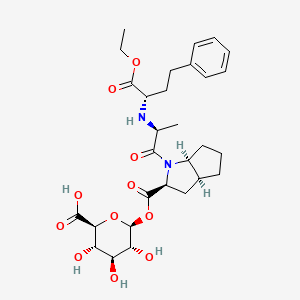
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
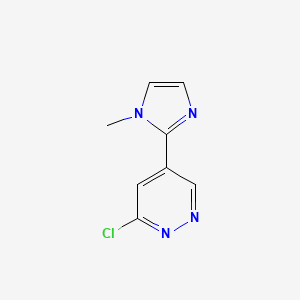
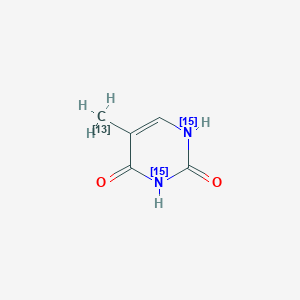
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
